(S)-2-(Aminomethyl)pentanoic acid hydrochloride chemical structure and properties
(S)-2-(Aminomethyl)pentanoic acid hydrochloride chemical structure and properties
An In-depth Technical Guide to (S)-2-(Aminomethyl)pentanoic acid hydrochloride
Abstract
(S)-2-(Aminomethyl)pentanoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid derivative. As a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), it represents a molecule of significant interest for researchers in neuroscience, pharmacology, and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, and a proposed enantioselective synthesis. Furthermore, it delves into its hypothesized pharmacological mechanism of action within the GABAergic system, offering field-proven insights for its potential application in drug discovery and development. It is important to note that while its corresponding (R)-enantiomer has some available data, the (S)-isomer is not extensively characterized in publicly accessible literature. Therefore, this guide combines established data from its stereoisomer with foundational chemical and pharmacological principles to provide a robust scientific resource.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure. (S)-2-(Aminomethyl)pentanoic acid hydrochloride is characterized by a five-carbon pentanoic acid backbone with an aminomethyl group (-CH₂NH₂) attached to the chiral center at the C2 position. The "(S)" designation specifies the stereochemical configuration at this center. The compound is supplied as a hydrochloride salt to enhance its stability and aqueous solubility.
The molecular characteristics are identical to its (R)-enantiomer, differing only in the spatial arrangement of the groups around the chiral carbon.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-(Aminomethyl)pentanoic acid hydrochloride | Inferred |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| CAS Number | Not Assigned | N/A |
| Canonical SMILES | CCCCC(=O)O.Cl | Inferred |
| InChI Key | SPVZHUGRMDRKAC-LURJTMIESA-N | Inferred |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | High in aqueous solutions (Predicted) |[1] |
Chemical Structure Diagram
Caption: 2D structure of (S)-2-(Aminomethyl)pentanoic acid cation with chloride.
Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Parameter | Predicted Value | Rationale / Comments |
|---|---|---|
| Melting Point | >200 °C (with decomposition) | Typical for amino acid hydrochlorides. |
| pKa (Carboxyl) | ~4.0 - 4.5 | Standard range for a carboxylic acid group. |
| pKa (Ammonium) | ~9.5 - 10.0 | Standard range for a primary ammonium group. |
| LogP | < 0 | The ionic nature of the hydrochloride salt favors the aqueous phase. |
Synthesis and Characterization
The synthesis of a specific enantiomer like (S)-2-(Aminomethyl)pentanoic acid requires a stereocontrolled approach to ensure high enantiomeric excess (ee). Drawing from established methods for chiral amines and amino acids, a robust synthetic strategy can be proposed.
Proposed Enantioselective Synthesis Workflow
A plausible and efficient route involves an organocatalytic aminomethylation of an aldehyde, a method known for its effectiveness in creating β²-amino acids[2]. This approach avoids the need for expensive transition metal catalysts and often proceeds with high stereoselectivity.
Caption: Proposed workflow for the enantioselective synthesis of the target compound.
Experimental Protocol: Synthesis via Organocatalytic Aminomethylation
This protocol is a representative methodology based on known organocatalytic Mannich reactions[2].
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Iminium Formation (In Situ): To a stirred solution of a suitable formaldehyde iminium precursor (e.g., N-Boc-aminomethylsulfone, 1.2 equivalents) in anhydrous DMF at -20 °C, add (S)-proline (20 mol%) as the organocatalyst.
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Mannich Reaction: Slowly add pentanal (1.0 equivalent) to the reaction mixture. Maintain the temperature at -20 °C and stir under an inert nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup and Reduction (for stability): Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude β-amino aldehyde is often unstable and should be immediately carried to the next step.
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Oxidation to Carboxylic Acid: Dissolve the crude aldehyde in a tert-butanol/water mixture. Add 2-methyl-2-butene (5 equivalents) as a chlorine scavenger. To this solution, add a solution of sodium chlorite (4 equivalents) and sodium dihydrogen phosphate (4 equivalents) in water dropwise, keeping the internal temperature below 25 °C. Stir for 12 hours.
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Purification of Protected Acid: After oxidation, acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Purify the resulting N-Boc protected amino acid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-2-(N-Boc-aminomethyl)pentanoic acid.
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Deprotection and Salt Formation: Dissolve the purified Boc-protected acid in a minimal amount of anhydrous dioxane. Add a 4M solution of HCl in dioxane (3-5 equivalents) and stir at room temperature for 4 hours.
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Isolation: The product, (S)-2-(Aminomethyl)pentanoic acid hydrochloride, will precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Characterization
The structure and purity of the final compound must be validated using a suite of analytical techniques:
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¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and structural integrity.
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Mass Spectrometry (MS): To verify the molecular weight[1].
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Chiral HPLC/GC: To determine the enantiomeric excess (ee) of the final product.
-
FT-IR Spectroscopy: To identify characteristic functional groups (C=O, N-H, O-H).
Hypothesized Pharmacology and Mechanism of Action
As a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system, (S)-2-(Aminomethyl)pentanoic acid is predicted to modulate GABAergic signaling[3][4]. The GABA system is a critical target for therapies addressing anxiety, epilepsy, and spasticity. Its effects are mediated primarily through GABA-A and GABA-B receptors[5].
The structural similarity of the topic compound to GABA suggests it may act at several key points in the GABAergic synapse:
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GABA Receptor Agonism/Antagonism: It could directly bind to and activate (agonist) or block (antagonist) GABA-A or GABA-B receptors. GABA-B receptors, being G-protein coupled, are often targets for β-amino acid analogues[5].
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GABA Transporter Inhibition: It may inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs), thereby prolonging the inhibitory action of endogenous GABA. This is a known mechanism for several anticonvulsant drugs[6].
Proposed Signaling Pathway
The following diagram illustrates the hypothesized interaction of (S)-2-(Aminomethyl)pentanoic acid at a GABAergic synapse, focusing on the GABA-B receptor pathway, which is a common target for GABA analogues.
Caption: Hypothesized mechanism: Agonism at the postsynaptic GABA-B receptor.
Potential Therapeutic Applications
Given its presumed role as a GABAergic modulator, (S)-2-(Aminomethyl)pentanoic acid hydrochloride could be a valuable tool for:
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Neurological Disorders: Research into conditions characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and anxiety disorders.
-
Spasticity: As a potential GABA-B agonist, it could be investigated for muscle relaxant properties, similar to baclofen.
-
Drug Development: Serving as a lead compound or scaffold for the development of novel, potent, and selective drugs targeting specific subtypes of GABA receptors or transporters[7].
Safety and Handling
While a specific Safety Data Sheet (SDS) for this isomer is not available, general precautions for handling amino acid hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. May cause respiratory tract, skin, and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is often recommended for amino acid derivatives) to prevent degradation[8].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(S)-2-(Aminomethyl)pentanoic acid hydrochloride is a chiral β-amino acid with significant potential as a modulator of the GABAergic system. While direct experimental data for this specific enantiomer remains scarce, this guide provides a robust framework based on its chemical structure, data from its stereoisomer, and established principles of enantioselective synthesis and neuropharmacology. The proposed synthetic routes and hypothesized mechanism of action offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential in the vast landscape of neurological disorders. Further investigation is warranted to fully elucidate its specific biological activity and confirm its value in medicinal chemistry.
References
- Yu, P.-C., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. Synlett.
- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
-
Strafstrom, C. E. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA. Retrieved March 3, 2026, from [Link]
-
ACNP. (n.d.). GABA IS THE MAJOR INHIBITORY NEUROTRANSMITTER IN THE NERVOUS SYSTEM. Retrieved March 3, 2026, from [Link]
- Ken-ichi, K., et al. (1992). The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. The Journal of Antibiotics.
- Al-Wadei, H. A., et al. (2011). GABA (γ-aminobutyric acid), a non-protein amino acid counters the β-adrenergic cascade-activated oncogenic signaling in pancreatic cancer: a review of experimental evidence. PubMed.
- Al-Khawaja, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules.
- Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
- Kumar, A., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.
- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Gellman, S. H., et al. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society.
- Burk, M. J., et al. (n.d.). An Enantioselective Synthesis of (S)-(+)
-
ResearchGate. (2025). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Retrieved from [Link]
- Ken-ichi, K., et al. (1992). Mechanism of action of an antifungal antibiotic, RI-331, (S)
Sources
- 1. (R)-2-(Aminomethyl)pentanoic acid hydrochloride () for sale [vulcanchem.com]
- 2. Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. acnp.org [acnp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemscene.com [chemscene.com]
